8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two sulfonyl groups: a 4-methoxyphenylsulfonyl (tosyl variant) at position 8 and a para-toluenesulfonyl (tosyl) group at position 2. The molecule’s unique architecture combines conformational rigidity from the spirocyclic system with the electronic and steric effects of the sulfonyl substituents, making it a candidate for diverse pharmacological applications, including enzyme inhibition and antimicrobial activity .
Properties
IUPAC Name |
8-(4-methoxyphenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S2/c1-17-3-7-20(8-4-17)31(26,27)23-15-16-29-21(23)11-13-22(14-12-21)30(24,25)19-9-5-18(28-2)6-10-19/h3-10H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOPZNFQHHVYGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzenesulfonyl chloride with a suitable amine to form an intermediate sulfonamide. This intermediate is then reacted with tosyl chloride under basic conditions to yield the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out at low temperatures to ensure high yields and purity .
Chemical Reactions Analysis
8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane lies in its potential as a pharmaceutical agent. Research indicates that compounds within the diazaspiro family can exhibit significant biological activity, including anti-cancer properties. For instance, related compounds have shown efficacy in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation . The sulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents.
Synthesis of Complex Molecules
The synthesis of 8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves multicomponent reactions that can yield various derivatives with distinct biological activities. Such synthetic pathways often utilize photocatalytic processes to generate reactive intermediates that facilitate cyclization and the formation of new carbon-nitrogen bonds . This versatility makes the compound a valuable building block for creating complex heterocycles used in drug discovery.
Development of Catalysts
Due to its unique structural features, this compound may also be explored for use as a catalyst in organic reactions. The presence of multiple functional groups allows it to participate in various catalytic processes, potentially leading to more efficient synthetic methodologies in organic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound belonging to the class of diazaspirocycles, characterized by its unique spirocyclic structure that includes nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent.
Chemical Structure and Properties
The molecular formula of 8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is , with a molecular weight of approximately 468.56 g/mol. It features multiple functional groups, including sulfonyl and tosyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N2O5S2 |
| Molecular Weight | 468.56 g/mol |
| Purity | Typically 95% |
Mechanisms of Biological Activity
Research indicates that compounds similar to 8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane exhibit various biological activities through multiple mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), which plays a role in hypertension regulation. Studies demonstrated that derivatives of diazaspiro[4.5]decane can effectively lower blood pressure in hypertensive models by inhibiting sEH activity .
- Antimicrobial Properties : Similar spirocyclic compounds have exhibited selective antibacterial activity against Gram-positive bacteria, with some derivatives showing significant potency . This suggests that the sulfonamide moiety may enhance the antimicrobial efficacy of the compound.
- Gamma-secretase Modulation : Compounds with related structures have been investigated for their ability to modulate gamma-secretase, an enzyme implicated in Alzheimer's disease. These studies revealed that specific substitutions could enhance activity against amyloid precursor protein cleavage .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to 8-((4-Methoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane:
- Hypertension Treatment : A study on diazaspiro[4.5]decane-based urea derivatives showed that oral administration significantly reduced blood pressure in spontaneously hypertensive rats, indicating potential therapeutic applications for hypertension .
- Antibacterial Activity : Research evaluating the antibacterial properties of heterocyclic molecules derived from diazaspiro systems found effective inhibition against antibiotic-resistant strains, demonstrating the relevance of these compounds in combating resistant infections .
- Neuroprotective Effects : Investigations into gamma-secretase modulators indicated that certain structural modifications could lead to selective reductions in toxic amyloid-beta peptides associated with Alzheimer's disease .
Q & A
Q. Preclinical Safety Focus :
- Reactive metabolite screening : Use glutathione (GSH) trapping assays to detect electrophilic intermediates formed via cytochrome P450 metabolism .
- Cardiac safety : Assess hERG channel inhibition via patch-clamp assays, as spirocyclic amines may prolong QT intervals .
- Dose-ranging studies : Start with 1/10th the efficacious dose (from in vitro IC50 values) and monitor liver/kidney biomarkers in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
